N-Ethyl-N-(3-nitrobenzyl)ethanamine hydrobromide
Description
The exact mass of the compound this compound is 288.04734 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
N-ethyl-N-[(3-nitrophenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.BrH/c1-3-12(4-2)9-10-6-5-7-11(8-10)13(14)15;/h5-8H,3-4,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTNDFOUFPPMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Context Within Amine Chemistry
The systematic name N-Ethyl-N-(3-nitrobenzyl)ethanamine hydrobromide provides a precise description of its molecular architecture, which can be deconstructed according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. jove.comweebly.com
The base of the name, "ethanamine," identifies a two-carbon chain (ethane) attached to a nitrogen atom, forming the parent amine group. chemistrysteps.com The nitrogen atom is further substituted with two different groups, making it a tertiary amine. stackexchange.com These substituents are specified by the prefix "N-", which indicates that the group is bonded directly to the nitrogen atom. jove.comchemistrysteps.com
The first substituent is an "ethyl" group (-CH2CH3). The second, more complex substituent is a "3-nitrobenzyl" group. This consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) which is itself substituted with a nitro group (-NO2) at the third position of the aromatic ring. Finally, "hydrobromide" signifies that the compound exists as a salt, formed by the reaction of the basic tertiary amine with hydrobromic acid (HBr).
Structurally, the compound is characterized by several key features:
Tertiary Amine Core: The nitrogen atom is bonded to three carbon atoms—two from the ethyl groups (one from the ethanamine parent and one from the N-ethyl substituent) and one from the benzyl group. This tertiary amine center is typically basic and nucleophilic.
Benzylamine (B48309) Moiety: The presence of a benzyl group attached to the nitrogen classifies it as a substituted benzylamine. Benzylamines are a significant class of compounds in organic synthesis and medicinal chemistry. rsc.orgnih.gov
Nitroaromatic Group: The nitro group is a strong electron-withdrawing group. wikipedia.org Its presence on the benzene ring significantly influences the electronic properties of the molecule, deactivating the ring towards electrophilic substitution but potentially activating it for nucleophilic aromatic substitution. wikipedia.org
These combined features suggest a molecule with a complex chemical character, where the basicity of the amine is modulated by the electronic effects of the attached groups.
Table 1: Structural Components and Their Chemical Significance
| Structural Feature | Description | General Significance in Chemistry |
|---|---|---|
| Ethanamine Parent | A two-carbon alkyl chain attached to the amine nitrogen. | Forms the foundational structure of the amine. |
| Tertiary Amine | Nitrogen atom bonded to three carbon-containing substituents. | Acts as a base and nucleophile; common in bioactive molecules and catalysts. |
| N-Benzyl Group | A C6H5CH2– group attached to the amine nitrogen. | A common structural motif in pharmaceuticals and a useful protecting group in synthesis. researchgate.net |
| 3-Nitro Substituent | An -NO2 group at the meta position of the benzene ring. | Strong electron-withdrawing group that modifies the electronic properties of the aromatic ring; a key functional group in many biologically active compounds. wikipedia.orgasm.org |
| Hydrobromide Salt | The ionic salt form created with hydrobromic acid. | Improves crystallinity and water solubility compared to the free base form. |
Academic Relevance and Research Gaps
Direct Synthetic Approaches to Tertiary Amine Derivatives
The formation of the N-Ethyl-N-(3-nitrobenzyl)ethanamine molecule involves the creation of a new carbon-nitrogen bond between a diethylamine moiety and a 3-nitrobenzyl group. Two principal strategies are widely employed for the synthesis of such tertiary amines: alkylation-based pathways and reductive amination.
Alkylation-Based Synthetic Pathways (e.g., Nucleophilic Substitution on Halides)
The alkylation of secondary amines with alkyl halides is a fundamental and widely used method for the synthesis of tertiary amines. wikipedia.org This approach is based on the nucleophilic character of the secondary amine, which attacks an electrophilic carbon atom of the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. youtube.com
In the context of synthesizing N-Ethyl-N-(3-nitrobenzyl)ethanamine, this pathway involves the reaction of diethylamine with a 3-nitrobenzyl halide, such as 3-nitrobenzyl bromide or chloride. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the benzylic carbon of the 3-nitrobenzyl halide and displacing the halide leaving group.
The reaction produces the desired tertiary amine along with a hydrohalic acid (HBr or HCl). This acid byproduct will protonate the basic amines in the reaction mixture (both the starting diethylamine and the product tertiary amine), forming ammonium (B1175870) salts. To drive the reaction to completion and to obtain the free tertiary amine, a base is typically added to neutralize the acid. researchgate.netlibretexts.org
A common challenge in amine alkylation is the potential for over-alkylation, where the product tertiary amine, being nucleophilic itself, reacts further with the alkyl halide to form a quaternary ammonium salt. masterorganicchemistry.comlumenlearning.com However, the synthesis of tertiary amines from secondary amines is generally less prone to this issue compared to the synthesis of primary or secondary amines from ammonia (B1221849) or primary amines, respectively. wikipedia.orgmasterorganicchemistry.com
General Reaction Scheme: (C₂H₅)₂NH + O₂N-C₆H₄-CH₂-X → [(C₂H₅)₂N(H)-CH₂-C₆H₄-NO₂]⁺X⁻ In the presence of a base: [(C₂H₅)₂N(H)-CH₂-C₆H₄-NO₂]⁺X⁻ + Base → (C₂H₅)₂N-CH₂-C₆H₄-NO₂ + [Base-H]⁺X⁻ (where X = Br, Cl)
Reductive Amination Strategies for Tertiary Amines
Reductive amination is another powerful and versatile one-pot method for preparing tertiary amines from a carbonyl compound and a secondary amine. nih.govfrontiersin.org This strategy avoids the use of alkyl halides and the potential for quaternary salt formation. The process involves two key steps that occur sequentially in the same reaction vessel: the formation of an iminium ion followed by its reduction. lumenlearning.com
For the synthesis of N-Ethyl-N-(3-nitrobenzyl)ethanamine, this route utilizes 3-nitrobenzaldehyde (B41214) and diethylamine as the starting materials. First, the nucleophilic diethylamine adds to the carbonyl carbon of 3-nitrobenzaldehyde. This is followed by the elimination of a water molecule to form an unstable electrophilic intermediate known as an iminium ion.
In the second step, a reducing agent present in the reaction mixture reduces the iminium ion to the final tertiary amine product. A variety of reducing agents can be employed, with common choices being sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over a palladium catalyst). lumenlearning.comacsgcipr.orgkoreascience.kr These reducing agents are typically selective for the iminium ion over the starting aldehyde, which is crucial for the success of the one-pot reaction.
General Reaction Scheme: O₂N-C₆H₄-CHO + (C₂H₅)₂NH ⇌ [O₂N-C₆H₄-CH=N⁺(C₂H₅)₂] + H₂O [O₂N-C₆H₄-CH=N⁺(C₂H₅)₂] + [Reducing Agent] → (C₂H₅)₂N-CH₂-C₆H₄-NO₂
Optimization of Reaction Conditions and Process Parameters
To maximize the yield and purity of N-Ethyl-N-(3-nitrobenzyl)ethanamine, careful optimization of reaction conditions is essential. Key parameters include the choice of solvent, the stoichiometry of the reactants, and strategies to minimize side reactions.
Influence of Solvent Systems on Reaction Efficiency
The choice of solvent can significantly impact the rate and outcome of both alkylation and reductive amination reactions.
For Alkylation: Polar aprotic solvents are often preferred for SN2 reactions. Acetonitrile is a common and effective solvent for the N-alkylation of secondary amines, particularly when a non-nucleophilic base like Hünig's base is used. researchgate.net
For Reductive Amination: The reaction is frequently carried out in chlorinated solvents such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). acsgcipr.orgresearchgate.net However, due to environmental and safety concerns, there is a growing trend to replace these with greener alternatives. Studies have shown that ethyl acetate (B1210297) (EtOAc) can be a broadly comparable solvent to DCE for reductive aminations mediated by sodium triacetoxyborohydride. researchgate.netrsc.org Alcohols like ethanol (B145695) or methanol (B129727) can also be used, though they may interfere with certain reducing agents or participate in side reactions under specific catalytic conditions. acsgcipr.orgresearchgate.net
The following table summarizes solvent suitability for the two main synthetic routes.
| Synthetic Route | Commonly Used Solvents | Greener Alternatives | Considerations |
| Alkylation | Acetonitrile, Dimethylformamide (DMF) | Ethyl Acetate, 2-Methyltetrahydrofuran (2-MeTHF) | Solvent should be polar enough to dissolve reactants but not protic to avoid solvating the nucleophile. |
| Reductive Amination | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Ethyl Acetate (EtOAc), Dimethyl Carbonate | Choice of solvent can depend on the reducing agent used. Alcohols are viable but may require specific catalysts. acsgcipr.orgresearchgate.net |
Stoichiometric Control and Yield Enhancement
Precise control over the molar ratios of reactants is crucial for maximizing product yield and minimizing unreacted starting materials.
In Alkylation Reactions: To ensure the complete consumption of the secondary amine, a slight excess of the alkylating agent (e.g., 1.05-1.2 equivalents of 3-nitrobenzyl halide) is often employed. A stoichiometric amount or slight excess of a base (relative to the alkyl halide) is necessary to neutralize the acid formed. researchgate.net For instance, using 1.1 equivalents of the alkyl halide and 1.5 equivalents of a non-nucleophilic base can lead to high conversion rates. researchgate.net In some cases, using a large excess of the amine itself can serve both as a reactant and a base, though this complicates purification. prepchem.com
In Reductive Amination: The stoichiometry typically involves near-equimolar amounts of the aldehyde and the amine, with a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents) to ensure complete reduction of the intermediate iminium ion.
The table below illustrates hypothetical reactant stoichiometries for achieving high yields.
| Synthetic Route | Key Reactant 1 | Key Reactant 2 | Ancillary Reagent | Typical Molar Ratio (1:2:Ancillary) |
| Alkylation | Diethylamine | 3-Nitrobenzyl Bromide | Hünig's Base | 1.0 : 1.1 : 1.5 researchgate.net |
| Reductive Amination | 3-Nitrobenzaldehyde | Diethylamine | NaBH(OAc)₃ | 1.0 : 1.1 : 1.5 |
Minimization of Side Reactions (e.g., over-alkylation)
A key aspect of process optimization is the suppression of unwanted side reactions.
Preventing Over-alkylation: The primary side reaction in the alkylation pathway is the formation of the quaternary ammonium salt, N,N-diethyl-N,N-bis(3-nitrobenzyl)ammonium bromide. This occurs when the tertiary amine product reacts with another molecule of the 3-nitrobenzyl halide. While tertiary amines are generally less nucleophilic than secondary amines due to steric hindrance, this reaction can still occur. masterorganicchemistry.com A highly effective strategy to prevent this is the use of a sterically hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base). researchgate.net This base is strong enough to neutralize the generated acid but too bulky to compete with diethylamine as a nucleophile, thus not forming a quaternary salt itself. This approach allows the reaction to proceed under kinetic control, where the more nucleophilic secondary amine reacts preferentially over the bulkier tertiary amine product. researchgate.net
Avoiding Aldehyde Reduction: In reductive amination, a potential side reaction is the direct reduction of the 3-nitrobenzaldehyde starting material to 3-nitrobenzyl alcohol. This can be minimized by selecting a pH-sensitive reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. These reagents are more reactive towards the protonated iminium ion intermediate under mildly acidic conditions and are less likely to reduce the neutral aldehyde carbonyl group.
Purification and Isolation Methodologies for High Purity Material
Achieving a high degree of purity for this compound is essential for its application in further chemical synthesis or research. The purification process typically involves a multi-step approach, beginning with initial workup and extraction, followed by more refined techniques like chromatography and recrystallization to isolate the target compound from residual reactants and by-products.
Recrystallization is a fundamental and highly effective method for purifying solid crystalline compounds like this compound. The principle of this technique relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.
The selection of an appropriate solvent is the most critical parameter for successful recrystallization. For a hydrobromide salt of a tertiary amine containing an aromatic nitro group, a range of solvents with varying polarities can be considered. The choice is often determined empirically.
Commonly Explored Solvents for Recrystallization:
Alcohols (e.g., Ethanol, Isopropanol): These polar protic solvents are often effective for dissolving amine salts at elevated temperatures. A mixed solvent system, such as ethanol-water or isopropanol-ether, can be employed to fine-tune the solubility characteristics.
Ketones (e.g., Acetone): Acetone can be a suitable solvent, sometimes in combination with a non-polar co-solvent like hexane (B92381) to induce crystallization upon cooling.
Esters (e.g., Ethyl Acetate): Ethyl acetate offers a medium polarity and can be effective, particularly when used in a solvent-antisolvent system.
Aqueous Systems: Given that the target is a salt, water can be a good solvent, especially when hot. The addition of a miscible organic co-solvent in which the compound is less soluble can facilitate crystal formation.
The general procedure involves dissolving the crude this compound in a minimal amount of a suitable hot solvent. The solution is then allowed to cool slowly and undisturbed, which promotes the formation of well-defined, pure crystals. Impurities, which are present in smaller concentrations, tend to remain in the solution, known as the mother liquor. The purified crystals are subsequently collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried thoroughly.
| Solvent/Solvent System | Rationale for Use | Typical Procedural Notes |
|---|---|---|
| Isopropanol/Diethyl Ether | Isopropanol dissolves the salt upon heating, while diethyl ether acts as an anti-solvent to induce precipitation. | The crude material is dissolved in hot isopropanol, and diethyl ether is added dropwise until turbidity persists. The solution is then allowed to cool slowly. |
| Ethanol/Water | The compound is soluble in hot aqueous ethanol. The polarity can be adjusted by varying the water content to optimize crystal growth. | Dissolve in a hot mixture of ethanol and water. Cool slowly to allow for crystal formation. The optimal ratio is determined by small-scale trials. |
| Acetone | Effective for compounds with moderate polarity. Can be used alone or with a non-polar anti-solvent. | Dissolve in a minimal amount of hot acetone. If crystallization is slow, the addition of a small amount of a non-polar solvent like hexane can be beneficial. |
When recrystallization alone is insufficient to achieve the desired level of purity, or for the separation of compounds with very similar solubility profiles, advanced chromatographic techniques are employed.
Column Chromatography
Column chromatography is a preparative technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For a tertiary amine like N-Ethyl-N-(3-nitrobenzyl)ethanamine, the acidic nature of standard silica (B1680970) gel can lead to strong, irreversible adsorption and significant peak tailing, resulting in poor separation and low recovery.
To mitigate these issues, several strategies can be adopted:
Use of a Modified Mobile Phase: A common approach is to add a small percentage of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the eluent. The triethylamine competes with the target compound for the acidic sites on the silica gel, leading to improved elution and better peak shape.
Employing an Alternative Stationary Phase: Amine-functionalized silica gel or neutral alumina (B75360) can be used as the stationary phase. These materials have a less acidic surface, which minimizes the undesirable interactions with basic compounds.
A typical mobile phase for column chromatography would consist of a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for analytical assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC is particularly well-suited for the analysis and purification of polar organic compounds like amine salts.
In a typical reversed-phase setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
| Parameter | Typical Conditions for Analysis and Purification |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Acetonitrile and Water, often with an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to improve peak shape and ensure protonation of the amine. |
| Detection | UV detection is highly effective due to the presence of the nitroaromatic chromophore. A wavelength in the range of 254-280 nm is typically appropriate. |
| Flow Rate | For analytical purposes, a flow rate of 1.0 mL/min is common. For preparative HPLC, the flow rate is scaled up depending on the column diameter. |
The initial purification of the crude reaction mixture, commonly referred to as the workup, typically involves solvent extraction. This liquid-liquid extraction technique separates compounds based on their relative solubilities in two immiscible liquid phases, usually an aqueous phase and an organic solvent. The basicity of the tertiary amine in N-Ethyl-N-(3-nitrobenzyl)ethanamine is a key property exploited during this process.
A standard workup procedure following the synthesis of the free base form of the target compound would involve the following steps:
Quenching the Reaction: The reaction is often quenched by the addition of water or a dilute aqueous base to neutralize any remaining acidic reagents.
Extraction of the Free Base: The mixture is then extracted with a water-immiscible organic solvent such as dichloromethane, ethyl acetate, or diethyl ether. The free tertiary amine, being organic-soluble, will partition into the organic layer.
Washing the Organic Phase: The organic layer is washed sequentially with water and then a saturated aqueous solution of sodium chloride (brine). These washes serve to remove water-soluble impurities and to reduce the amount of dissolved water in the organic phase, respectively.
Drying and Concentration: The organic extract is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude free base.
To obtain the hydrobromide salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrogen bromide in a compatible solvent (like acetic acid or ether) is added. This causes the this compound to precipitate as a solid, which can then be collected by filtration and further purified by recrystallization.
| Step | Purpose | Reagents/Solvents |
|---|---|---|
| 1. Neutralization/Basification | To convert the amine salt to the free base form, which is soluble in organic solvents. | Aqueous Sodium Bicarbonate or Sodium Hydroxide solution. |
| 2. Extraction | To transfer the free base from the aqueous phase to an organic phase. | Dichloromethane, Ethyl Acetate, or Diethyl Ether. |
| 3. Washing | To remove residual water-soluble impurities. | Water, followed by saturated aqueous Sodium Chloride (brine). |
| 4. Drying | To remove dissolved water from the organic extract. | Anhydrous Sodium Sulfate or Magnesium Sulfate. |
| 5. Salt Formation | To convert the purified free base into the desired hydrobromide salt. | Solution of Hydrogen Bromide in a suitable solvent (e.g., acetic acid, ether). |
Advanced Spectroscopic and Diffraction Based Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Analysis of the NMR spectra would be crucial for elucidating the precise molecular structure of the compound in solution.
Proton (¹H) NMR Spectral Analysis
A hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the ethyl protons, the benzylic protons, and the aromatic protons of the 3-nitrophenyl group. The chemical shifts, integration values, and splitting patterns (multiplicity) would confirm the connectivity of the molecule.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum would provide evidence for each unique carbon environment within the molecule, including the aliphatic carbons of the ethyl and benzyl (B1604629) groups, and the aromatic carbons, which would be influenced by the electron-withdrawing nitro group.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
The IR spectrum would be used to identify the key functional groups. Characteristic absorption bands would be expected for the N-H stretch of the hydrobromide salt, C-H stretches of the aliphatic and aromatic groups, and strong characteristic peaks for the symmetric and asymmetric stretching of the nitro group (NO₂).
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry would confirm the molecular weight of the free base form of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Analysis of the fragmentation pattern would help to further verify the structure by showing characteristic losses of fragments such as ethyl groups or the nitrobenzyl moiety.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Crystallographic System and Space Group Analysis
A definitive crystallographic analysis of N-Ethyl-N-(3-nitrobenzyl)ethanamine hydrobromide would commence with single-crystal X-ray diffraction. This technique provides precise measurements of the unit cell dimensions (a, b, c) and the angles between them (α, β, γ). These parameters would determine its placement into one of the seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic.
Further analysis of the diffraction pattern's systematic absences would reveal the space group. The space group describes the symmetry elements present in the crystal lattice, such as screw axes and glide planes, which dictate the arrangement of molecules within the unit cell.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| α (°) | Hypothetical Value |
| β (°) | Hypothetical Value |
| γ (°) | Hypothetical Value |
| Volume (ų) | Calculated from cell parameters |
Molecular Conformation and Dihedral Angle Investigations
For this compound, key dihedral angles would include the torsion angles involving the ethyl groups, the benzyl group, and the orientation of the nitro group relative to the phenyl ring. These values would indicate whether different parts of the molecule are eclipsed, staggered, or in a gauche or anti conformation.
Table 2: Selected Hypothetical Dihedral Angles for this compound
| Atoms Defining Dihedral Angle | Angle (°) |
|---|---|
| e.g., C(ethyl)-N-C(benzyl)-C(ring) | Hypothetical Value |
| e.g., N-C(benzyl)-C(ring)-C(nitro) | Hypothetical Value |
Analysis of Intermolecular Interactions and Crystal Packing
Understanding how molecules of this compound arrange themselves in the solid state is fundamental to comprehending its physical properties. The crystal structure would reveal a network of intermolecular interactions that stabilize the crystal lattice.
Given the presence of the hydrobromide salt, strong N⁺-H···Br⁻ hydrogen bonds would be expected. Additionally, weaker C-H···O interactions involving the nitro group and C-H···π interactions with the aromatic ring could play significant roles in the crystal packing.
Computational Chemistry and Theoretical Investigations of N Ethyl N 3 Nitrobenzyl Ethanamine Hydrobromide
Density Functional Theory (DFT) Calculations for Electronic and Geometrical Properties
No published research is available that specifically details the application of Density Functional Theory (DFT) calculations to N-Ethyl-N-(3-nitrobenzyl)ethanamine hydrobromide. Such studies would be invaluable for understanding its fundamental electronic and structural characteristics.
A theoretical geometry optimization and an exploration of the conformational landscape of this compound have not been reported in the scientific literature. This type of analysis would identify the most stable three-dimensional arrangements of the molecule and the energy barriers between different conformations.
There is no available data from peer-reviewed sources concerning the analysis of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), or the Molecular Electrostatic Potential (MEP) for this compound. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and stability. nih.govresearchgate.netresearchgate.netnih.gov The MEP is instrumental in predicting the regions of a molecule that are rich or poor in electrons, which is crucial for understanding intermolecular interactions.
Without DFT calculation results, a computational prediction of the reactivity and stability profiles for this compound cannot be constructed. These profiles rely on quantum chemical descriptors that are derived from the electronic structure of the molecule.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
There are no published studies that have employed molecular dynamics simulations to investigate the conformational flexibility of this compound or its interactions with various solvents. These simulations would provide a dynamic picture of the molecule's behavior in different environments.
Quantum Chemical Studies on Reaction Mechanisms and Energetics
A search of the scientific literature did not yield any quantum chemical studies focused on the reaction mechanisms and energetics involving this compound. Such research would be essential for understanding its potential chemical transformations and the energy changes that accompany them.
Reaction Pathways, Mechanisms, and Chemical Transformations
Reactivity of the Tertiary Amine Moiety
The tertiary amine group in N-Ethyl-N-(3-nitrobenzyl)ethanamine is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom. This allows the amine to act as a nucleophile and a base.
The nitrogen atom of the tertiary amine can participate in nucleophilic substitution reactions. For instance, it can react with suitable electrophiles. While direct alkylation of tertiary amines can be challenging, under appropriate conditions, the amine can be involved in reactions such as N-dealkylation, which proceeds through nucleophilic attack on an intermediate. nih.gov
One of the common reactions involving tertiary amines is the von Braun reaction, where treatment with cyanogen (B1215507) bromide leads to the cleavage of a carbon-nitrogen bond and the formation of a cyanamide (B42294) and an alkyl bromide. nih.gov This reaction proceeds via a quaternary cyanoammonium intermediate. Subsequent hydrolysis or reduction of the cyanamide can yield a secondary amine. nih.gov
It is important to note that the benzylic position of N-Ethyl-N-(3-nitrobenzyl)ethanamine is also susceptible to nucleophilic substitution, potentially competing with reactions at the nitrogen center.
A hallmark reaction of tertiary amines is quaternization, where the amine reacts with an alkyl halide to form a quaternary ammonium (B1175870) salt. mdpi.com This reaction proceeds via an SN2 mechanism, where the amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. libretexts.orgyoutube.com
The general equation for the quaternization of N-Ethyl-N-(3-nitrobenzyl)ethanamine with an alkyl halide (R-X) is as follows:
(NO₂-C₆H₄-CH₂-N(CH₂CH₃)₂) + R-X → [NO₂-C₆H₄-CH₂-N(CH₂CH₃)₂-R]⁺X⁻
The rate of this reaction is dependent on the concentration of both the tertiary amine and the alkyl halide. youtube.com The reaction is typically carried out in a suitable solvent, and the resulting quaternary ammonium salt precipitates out of the solution. The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.
Transformations of the Nitroaromatic Moiety
The nitro group and the benzene (B151609) ring of N-Ethyl-N-(3-nitrobenzyl)ethanamine are also sites of significant chemical reactivity.
The nitro group can be reduced to various other functional groups, most commonly an amino group (-NH₂) or a hydroxylamino group (-NHOH).
Reduction to Amines: The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This can be achieved through several methods:
Catalytic Hydrogenation: This is a widely used method where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). masterorganicchemistry.commdpi.com
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for this reduction. masterorganicchemistry.commdpi.com
The product of the complete reduction of N-Ethyl-N-(3-nitrobenzyl)ethanamine would be N-Ethyl-N-(3-aminobenzyl)ethanamine.
Reduction to Hydroxylamines: Partial reduction of the nitro group can yield the corresponding hydroxylamine (B1172632). This can be achieved using milder reducing agents or by carefully controlling the reaction conditions. For example, zinc dust in the presence of ammonium chloride can be used for this transformation. mdpi.com
The benzene ring of N-Ethyl-N-(3-nitrobenzyl)ethanamine can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. The position of substitution is directed by the existing substituents: the nitro group (-NO₂) and the N,N-diethylaminomethyl group (-CH₂N(Et)₂).
Directing Effect of the Nitro Group: The nitro group is a strong deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position. organic-chemistry.org
Directing Effect of the N,N-Diethylaminomethyl Group: The -CH₂N(Et)₂ group is generally considered to be an activating group and an ortho-, para-director due to the electron-donating nature of the nitrogen lone pair, which can be delocalized into the ring through resonance.
When both groups are present on the ring, their directing effects must be considered. In N-Ethyl-N-(3-nitrobenzyl)ethanamine, the nitro group is at position 3. The positions ortho and para to the -CH₂N(Et)₂ group are 2, 4, and 6. The positions meta to the nitro group are 1 and 5. Therefore, the directing effects of the two groups are in partial agreement, favoring substitution at positions 2, 4, and 6. However, the strong deactivating nature of the nitro group will make the ring significantly less reactive than benzene.
Mechanistic Elucidation of Key Reaction Pathways
Understanding the mechanisms of these reactions provides insight into the reactivity and product formation.
SN2 Mechanism: The quaternization of the tertiary amine follows a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step concerted process where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide at the same time as the halide leaving group departs. libretexts.orgmasterorganicchemistry.comyoutube.com The reaction proceeds with an inversion of configuration if the electrophilic carbon is chiral. The rate of the SN2 reaction is sensitive to steric hindrance at the electrophilic center. youtube.com
Reductive Amination Mechanism: The synthesis of N-Ethyl-N-(3-nitrobenzyl)ethanamine itself likely proceeds via the reductive amination of 3-nitrobenzaldehyde (B41214) with diethylamine (B46881). frontiersin.orgnih.govresearchgate.net This reaction involves two main steps:
Imine/Iminium Ion Formation: The diethylamine acts as a nucleophile and attacks the carbonyl carbon of 3-nitrobenzaldehyde. This is followed by the elimination of a water molecule to form an iminium ion. researchgate.net
Reduction: The iminium ion is then reduced to the corresponding tertiary amine by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. frontiersin.orgnih.govresearchgate.net
Catalytic Hydrogenation of the Nitro Group: The mechanism of catalytic hydrogenation of a nitro group on a metal surface is complex. Generally, it is believed to involve the adsorption of both the nitro compound and hydrogen onto the catalyst surface. The nitro group is then sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the final amine product. orientjchem.org
Hydrobromide Salt Formation and Stability from a Chemical Perspective
The formation of N-Ethyl-N-(3-nitrobenzyl)ethanamine hydrobromide involves a fundamental acid-base reaction, while its stability is influenced by the inherent chemical properties of its constituent ions. A comprehensive understanding of these aspects is crucial for its synthesis, storage, and handling.
Mechanism of Hydrobromide Salt Formation
The formation of the hydrobromide salt of N-Ethyl-N-(3-nitrobenzyl)ethanamine, a tertiary amine, proceeds through a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a Lewis base, readily accepting a proton (H⁺) from hydrobromic acid (HBr), which is a strong acid.
The reaction can be generalized as follows:
R₃N + HBr → R₃NH⁺Br⁻
In this specific case, the reaction is:
C₂H₅N(CH₂C₆H₄NO₂)(C₂H₅) + HBr → [C₂H₅N(H)(CH₂C₆H₄NO₂)(C₂H₅)]⁺Br⁻
This reaction is typically carried out in a suitable organic solvent in which the free base is soluble. Upon addition of hydrobromic acid, the protonation of the amine nitrogen occurs, leading to the formation of the corresponding ammonium salt. The resulting ionic salt, this compound, is generally less soluble in nonpolar organic solvents than its free base form, often leading to its precipitation from the reaction mixture. This precipitation can be facilitated by cooling the solution or by the addition of a non-polar co-solvent. The formation of the salt is a thermodynamically favorable process, driven by the significant difference in pKa between the tertiary amine and hydrobromic acid.
General conditions for the formation of amine hydrobromide salts often involve dissolving the amine in a solvent like diethyl ether or ethanol (B145695), followed by the dropwise addition of a solution of hydrobromic acid. The resulting salt can then be isolated by filtration.
Chemical Stability of the Hydrobromide Salt
The chemical stability of this compound is determined by the intrinsic properties of the cation and the bromide anion, as well as its susceptibility to external factors such as heat, light, and moisture.
Influence of the Nitrobenzyl Group:
The presence of a nitro group on the benzene ring can influence the stability of the molecule. The nitro group is an electron-withdrawing group, which can impact the electron density of the entire molecule. Studies on the thermal stability of nitrobenzyl halides have shown that the position of the nitro group is a critical factor. Generally, meta-substituted nitrobenzyl compounds are found to be more thermally stable than their ortho or para isomers. researchgate.net This suggests that N-Ethyl-N-(3-nitrobenzyl)ethanamine, having a meta-nitro substitution, would exhibit reasonable thermal stability.
Potential Decomposition Pathways:
Under conditions of high temperature, nitroaromatic compounds can undergo exothermic decomposition. researchgate.net For this compound, potential degradation could involve the cleavage of the benzyl-nitrogen bond or reactions involving the nitro group. The presence of the bromide ion could also potentially participate in decomposition reactions, although specific pathways for this particular compound are not extensively documented in the available literature.
Hydrolytic Stability:
As a salt of a strong acid (HBr) and a weak base (the tertiary amine), this compound may undergo hydrolysis in aqueous solutions, resulting in a slightly acidic pH. The extent of hydrolysis will depend on the concentration of the salt and the pKa of the parent amine.
Photosensitivity:
Nitrobenzyl compounds can exhibit sensitivity to light. Photochemical reactions can sometimes lead to the rearrangement or cleavage of the molecule. Therefore, it is generally advisable to store this compound in light-resistant containers to prevent photodegradation.
Summary of Stability Factors:
| Factor | Influence on Stability | Rationale |
| Nitro Group Position | Enhances thermal stability | The meta position of the nitro group generally leads to greater stability compared to ortho or para isomers. researchgate.net |
| Bromide Counter-ion | Potentially reduces thermal stability | Bromide derivatives of nitrobenzyl compounds have been observed to be less stable than their chloride analogs. researchgate.net |
| Temperature | Can lead to decomposition | High temperatures can initiate exothermic decomposition, a characteristic of nitroaromatic compounds. researchgate.net |
| Light | Potential for photodegradation | Nitrobenzyl compounds can be photosensitive. |
| Moisture | Potential for hydrolysis | As a salt of a weak base and a strong acid, it can hydrolyze in the presence of water. |
Detailed Research Findings:
Derivatization Strategies and Synthetic Applications
Functionalization of the Tertiary Amine for Novel Analogues
The tertiary benzylic amine is the primary site for chemical modification, allowing for the generation of a diverse range of derivatives.
Site-Specific Modifications for Structure-Activity Relationship Studies
Site-specific modifications of N-Ethyl-N-(3-nitrobenzyl)ethanamine hydrobromide are crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how different parts of the molecule contribute to its biological activity. nih.govresearchgate.net The two primary sites for modification are the aromatic nitro group and the N-alkyl substituents.
The nitro group is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and potential interactions with biological targets. nih.govnih.gov Its position on the aromatic ring is critical; modifying its location (e.g., to the ortho- or para-position) or replacing it with other electron-withdrawing or electron-donating groups can drastically alter biological efficacy. mdpi.com For instance, the presence and position of a nitro group are known to be essential for the activity of various antibacterial and anti-inflammatory agents. nih.govresearchgate.net
Strategic Utilization as a Chemical Intermediate in Complex Organic Synthesis
Beyond its direct derivatization, N-Ethyl-N-(3-nitrobenzyl)ethanamine serves as a valuable building block or intermediate in multi-step synthetic pathways.
Precursor in Pharmaceutical Synthesis
The structural motifs within this compound are relevant to medicinal chemistry. The nitrobenzyl group is a precursor to the corresponding aminobenzyl group, which can be obtained via reduction of the nitro functionality. This amino group can then be further functionalized. For example, it can be acylated or converted into other functional groups, forming the backbone of more complex pharmaceutical agents. The N,N-diethylbenzylamine framework is a component found in various biologically active molecules. The synthesis of bifunctional chelating agents for labeling antibodies has utilized substituted benzyl (B1604629) derivatives of polyamino polycarboxylic acids, highlighting the utility of the N-benzyl scaffold. nih.gov
Role in the Synthesis of Agrochemicals and Specialty Chemicals
The application of nitro compounds extends to the agrochemical sector, where they are found in herbicides and pesticides. nih.govresearchgate.net The synthesis of specialty chemicals, such as derivatizing agents, also employs similar structures. For instance, N-substituted maleimides are used as reagents for the derivatization of biological thiols for analytical purposes, indicating the utility of N-alkyl and N-benzyl amines in creating specialized chemical tools. nih.govresearchgate.net The core structure of N-Ethyl-N-(3-nitrobenzyl)ethanamine can be adapted to create such specialized molecules through functional group transformations on both the aromatic ring and the tertiary amine.
Chiral Derivatization and Stereochemical Control in Synthesis
While N-Ethyl-N-(3-nitrobenzyl)ethanamine is an achiral molecule, it can be employed in stereoselective synthesis. Chiral derivatization can be achieved by reacting the molecule or its precursors with chiral reagents. For example, if the tertiary amine is first converted to a secondary amine (N-ethyl-3-nitrobenzylamine), it can then be reacted with a chiral acid to form diastereomeric salts, which may be separated by crystallization.
Alternatively, the secondary amine precursor could be acylated with a chiral auxiliary. This approach introduces a chiral center, allowing for diastereoselective reactions at other sites on the molecule. While specific examples for N-Ethyl-N-(3-nitrobenzyl)ethanamine are not prominent in the literature, the principles of using chiral derivatizing agents like (R)-(+)-N-(1-phenylethyl)maleimide with amines and thiols are well-established for creating diastereomers that can be separated and analyzed chromatographically. nih.gov Such strategies are fundamental for controlling stereochemistry in the synthesis of enantiomerically pure final products, which is often a critical requirement for pharmaceuticals and other biologically active compounds.
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis
The synthesis of aromatic amines has traditionally relied on methods that are often at odds with the principles of green chemistry. Future research should prioritize the development of sustainable synthetic routes to N-Ethyl-N-(3-nitrobenzyl)ethanamine hydrobromide.
One promising approach is the one-pot reductive amination of 3-nitrobenzaldehyde (B41214) with diethylamine (B46881). wikipedia.orgjocpr.com This method is inherently greener than multi-step processes as it reduces the need for isolating intermediates, thereby minimizing solvent usage and waste generation. wikipedia.org The use of catalytic hydrogenation with molecular hydrogen is an ideal green reducing agent, as the only byproduct is water. acsgcipr.org Alternative sustainable methods could involve the 'hydrogen borrowing' strategy, where an alcohol is temporarily oxidized to an aldehyde in situ, which then reacts with the amine before the intermediate is reduced by the "borrowed" hydrogen. rsc.org
| Metric | Traditional Approach (e.g., Alkyl Halide) | Proposed Green Approach (Catalytic Reductive Amination) |
|---|---|---|
| Principle(s) Addressed | Lower Atom Economy, Potential for Hazardous Reagents | High Atom Economy, Catalysis, Waste Prevention acs.org |
| Starting Materials | 3-nitrobenzyl halide, Diethylamine | 3-nitrobenzaldehyde, Diethylamine, H₂ |
| Byproducts | Stoichiometric salt waste (e.g., NaBr) | Water |
| Solvent | Potentially chlorinated solvents | Greener solvents like Ethanol (B145695) or CPME rsc.orggctlc.org |
| Energy Input | May require heating for extended periods | Mild conditions often possible with efficient catalysts wikipedia.org |
Application of In-Situ Spectroscopic Techniques for Reaction Monitoring
To optimize synthetic routes, a detailed understanding of reaction kinetics, mechanisms, and pathways is essential. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offer the ability to monitor reactions in real-time without altering the reaction environment. mt.commt.comwiley.com
Future synthetic development of this compound would benefit immensely from these process analytical technologies. For instance, using an in-situ FTIR probe could allow for the real-time tracking of the concentration of reactants, intermediates, and the final product. jascoinc.com In a reductive amination, one could monitor the disappearance of the aldehyde C=O stretch and the appearance of the iminium intermediate, followed by its conversion to the final amine. mt.com This data provides critical information for optimizing reaction variables like temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation. mt.com Similarly, in-situ NMR can provide unparalleled structural detail on intermediates and reaction progress, even under pressure. wiley.comnih.govyoutube.com
Integration of Machine Learning in Computational Chemistry for Compound Design
Machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds. acs.org For this compound, ML could be a powerful tool for designing derivatives with tailored properties.
Quantitative Structure-Activity Relationship (QSAR) models could be developed by training algorithms on a dataset of related aromatic amines. mdpi.comnih.gov These models could predict various properties of novel, unsynthesized analogs, such as solubility, electronic characteristics, or potential efficacy in a given application. By altering substituents on the aromatic ring or the ethyl groups, researchers could use these predictive models to screen thousands of potential derivatives in silico, identifying the most promising candidates for synthesis and testing. This approach dramatically accelerates the discovery cycle compared to traditional trial-and-error synthesis. acs.orgresearchgate.net
| Derivative Structure | Key Molecular Descriptors (Input) | Predicted Property (Output) |
|---|---|---|
| Parent Compound | LogP, Dipole Moment, Polar Surface Area | Baseline Electronic Property (X) |
| 4-Fluoro-3-nitro derivative | Modified LogP, Dipole Moment, etc. | Predicted Property: 1.2X |
| 5-Methoxy-3-nitro derivative | Modified LogP, Dipole Moment, etc. | Predicted Property: 0.8X |
Exploration of this compound in Advanced Material Science Applications
The molecular structure of this compound contains functional groups that are of significant interest in material science. The nitrobenzyl moiety, in particular, is a well-known photolabile protecting group. acs.orgmdpi.com
Future research could explore the incorporation of this compound as a monomer or functional unit into polymer backbones or as a cross-linker in hydrogels. researchgate.net Upon exposure to UV light, the nitrobenzyl group can undergo cleavage, providing a mechanism for creating photo-degradable or photo-patternable materials. acs.orgdntb.gov.ua This property is highly sought after for applications in drug delivery, tissue engineering, and photolithography. mdpi.comacs.org Furthermore, the combination of an electron-donating amine group and an electron-withdrawing nitro group on an aromatic system suggests potential applications in nonlinear optics or as a building block for charge-transfer complexes.
Theoretical Frameworks for Predicting Reactivity and Selectivity
Computational quantum chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for understanding and predicting the intrinsic reactivity of molecules. taylorfrancis.comnih.gov Applying DFT calculations to this compound can offer profound insights into its chemical behavior.
Q & A
Q. What strategies enhance the stability of this compound in biological assays?
- Methodology : Stabilize the hydrobromide salt by storing at -20°C ( ). For aqueous assays, use buffer systems (pH 6–7) to minimize hydrolysis. Confirm stability via HPLC (retention time ~6.02–6.19 min under reverse-phase conditions, as in ) .
Q. How does the nitro group’s position (3- vs. 4-) influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The 3-nitro group is a meta-directing, electron-withdrawing substituent, reducing nucleophilicity at the benzyl position. highlights challenges in Suzuki-Miyaura couplings for nitro-substituted analogs. Use palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids at elevated temperatures (80–100°C) to activate the substrate .
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Methodology : Perform DFT calculations to map electron density (e.g., C=N and nitro groups) and molecular docking (). Compare to known inhibitors (e.g., pancreatic lipase inhibitors with benzimidazole moieties in ) to identify binding motifs .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
